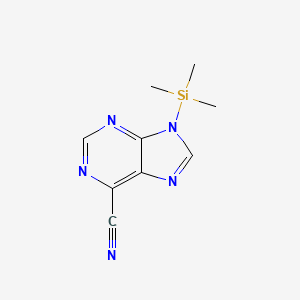

9-(Trimethylsilyl)-9H-purine-6-carbonitrile

CAS No.: 116168-75-3

Cat. No.: VC15954162

Molecular Formula: C9H11N5Si

Molecular Weight: 217.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116168-75-3 |

|---|---|

| Molecular Formula | C9H11N5Si |

| Molecular Weight | 217.30 g/mol |

| IUPAC Name | 9-trimethylsilylpurine-6-carbonitrile |

| Standard InChI | InChI=1S/C9H11N5Si/c1-15(2,3)14-6-13-8-7(4-10)11-5-12-9(8)14/h5-6H,1-3H3 |

| Standard InChI Key | KYFPVFFVGGAAEZ-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)N1C=NC2=C(N=CN=C21)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 9-(trimethylsilyl)-9H-purine-6-carbonitrile is C₉H₁₁N₅Si, with a molecular weight of 217.30 g/mol . Its IUPAC name is 9-(trimethylsilyl)-9H-purine-6-carbonitrile, and its SMILES representation is N#Cc1ncnc2c1ncn2[Si](C)(C)C, reflecting the cyano group at C6 and the TMS-protected N9 nitrogen .

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| CAS Number | 116168-75-3 |

| Molecular Formula | C₉H₁₁N₅Si |

| Molecular Weight | 217.30 g/mol |

| XLogP3 | 2.1 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Spectral and Computational Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the TMS group (δ ~0.3 ppm for Si(CH₃)₃) and the purine ring protons. The cyano group’s carbon resonates at δ ~115 ppm in ¹³C NMR . Density functional theory (DFT) calculations predict a planar purine ring with slight distortion due to steric effects from the TMS group, leading to enhanced stability against nucleophilic attack at N9 .

Synthesis and Reaction Pathways

Regioselective Cyanation

A breakthrough in synthesizing this compound involves direct C–H cyanation using trimethylsilyl cyanide (TMSCN). Purines are activated with triflic anhydride (Tf₂O), forming a reactive intermediate that undergoes nucleophilic cyanation at C6 with TMSCN . This method achieves yields up to 94% and avoids traditional multistep routes requiring halogenation and metal-catalyzed coupling .

Table 2: Optimized Cyanation Conditions

| Parameter | Value |

|---|---|

| Catalyst | None (Tf₂O activation) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to 25°C |

| Reaction Time | 2–4 hours |

Silylation Strategies

The TMS group is introduced via nucleophilic substitution at N9 using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This step typically follows cyanation to prevent desilylation . Microwave-assisted silylation has been reported to reduce reaction times from hours to minutes while maintaining yields above 85% .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing cyano group directs electrophiles to the C2 and C8 positions. For example, bromination with N-bromosuccinimide (NBS) yields 6-cyano-8-bromo-9-(trimethylsilyl)-9H-purine, a key intermediate for Suzuki-Miyaura cross-coupling .

Deprotection and Derivatization

The TMS group is cleaved under mild acidic conditions (e.g., HCl in THF) to generate 9H-purine-6-carbonitrile, which serves as a scaffold for further modifications. Amidation and alkylation at N7 or N9 are facilitated by the cyano group’s electron-deficient nature .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s purine core mimics natural nucleobases, enabling competitive inhibition of kinases and phosphodiesterases. For instance, derivatives have shown low micromolar IC₅₀ values against PI3Kδ, a target in oncology and immunology.

Table 3: Biological Activity Data

| Target Enzyme | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|

| PI3Kδ | 0.89 | Jurkat T-cells | |

| Adenosine Deaminase | 2.4 | HEK293 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume